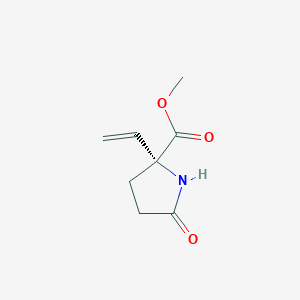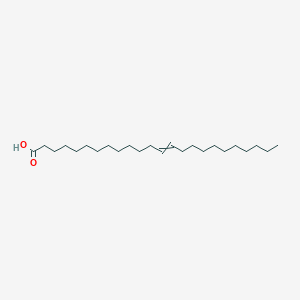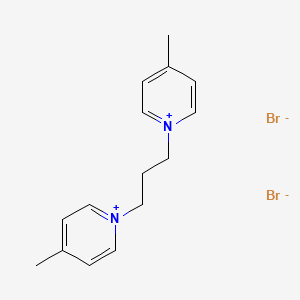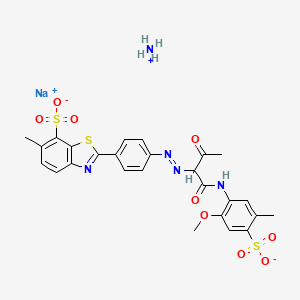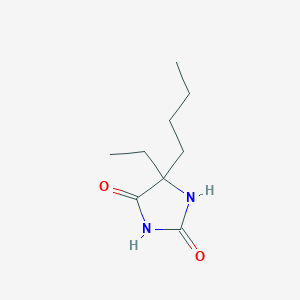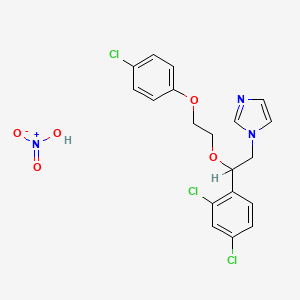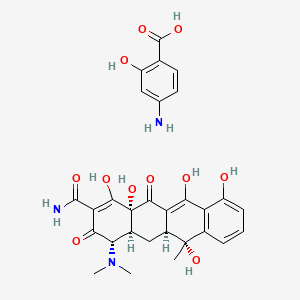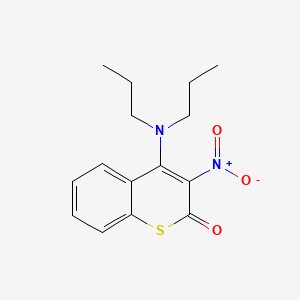![molecular formula C18H17Cl3O4 B14455345 Ethyl 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]butanoate CAS No. 68533-85-7](/img/structure/B14455345.png)
Ethyl 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]butanoate is a synthetic organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture for their ability to selectively kill broad-leaf weeds without harming monocotyledonous crops like wheat and maize .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]butanoate typically involves the esterification of 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]butanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors equipped with reflux condensers. The product is then purified through distillation or recrystallization to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]butanoate undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]butanoate has several applications in scientific research:
Chemistry: Used as a model compound in studying the reactivity of phenoxy herbicides.
Biology: Investigated for its effects on plant growth and development.
Medicine: Explored for potential use in developing new herbicidal drugs.
Industry: Widely used in agricultural formulations to control broad-leaf weeds
Wirkmechanismus
The compound exerts its herbicidal effects by mimicking the plant hormone auxin. When applied to broad-leaf plants, it induces rapid, uncontrolled growth, leading to the death of the plant. The molecular targets include auxin receptors and pathways involved in cell elongation and division .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)
- Mecoprop
- Dichlorprop
- Fenoprop
Uniqueness
Ethyl 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]butanoate is unique due to its specific structural configuration, which provides a distinct mode of action and selectivity compared to other phenoxy herbicides. Its ester functional group also contributes to its unique chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
68533-85-7 |
|---|---|
Molekularformel |
C18H17Cl3O4 |
Molekulargewicht |
403.7 g/mol |
IUPAC-Name |
ethyl 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]butanoate |
InChI |
InChI=1S/C18H17Cl3O4/c1-3-15(18(22)23-4-2)25-17-10-12(6-7-13(17)20)24-16-8-5-11(19)9-14(16)21/h5-10,15H,3-4H2,1-2H3 |
InChI-Schlüssel |
RAOHYJUPUNBPDO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)OCC)OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


